molecular formula C16H11NO3 B2823758 N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 92795-41-0

N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B2823758
CAS No.: 92795-41-0
M. Wt: 265.268
InChI Key: MQTJOXCHJXSXGG-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound belonging to the class of benzamides and chromones It is characterized by its unique structure, which includes a benzamide group attached to a 2-oxo-2H-chromen-6-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The chromone ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the benzamide group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the chromone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives of the chromone ring.

  • Reduction Products: Reduced benzamide derivatives.

  • Substitution Products: Substituted chromone derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Medicine: Research has explored its use as an anti-inflammatory and antioxidant agent.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-oxo-2H-chromen-6-yl)benzamide is similar to other benzamide and chromone derivatives, but it has unique structural features that contribute to its distinct properties. Some similar compounds include:

  • Coumarin derivatives: These compounds share the chromone core but differ in their substituents.

  • Benzamide derivatives: These compounds have the benzamide group but may have different aromatic rings or functional groups.

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Properties

IUPAC Name

N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-9-6-12-10-13(7-8-14(12)20-15)17-16(19)11-4-2-1-3-5-11/h1-10H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJOXCHJXSXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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